molecular formula C8H12O6S2 B12220290 2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide

2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide

Cat. No.: B12220290
M. Wt: 268.3 g/mol
InChI Key: GTZVEFNTTZDOIJ-UHFFFAOYSA-N
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Description

2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide is a complex organic compound that contains a unique arrangement of atoms, including oxygen, sulfur, and carbon. This compound is known for its intricate molecular structure, which includes multiple rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur-containing compounds, oxygen donors, and carbon-based reactants .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This often requires the use of specialized equipment and reactors to maintain the necessary reaction conditions. The process may also involve purification steps to isolate the desired product from any by-products or impurities .

Chemical Reactions Analysis

Types of Reactions

2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .

Scientific Research Applications

2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with nucleophiles or electrophiles, leading to the formation of new chemical entities. The pathways involved in these interactions depend on the specific functional groups present in the compound and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    2,8-dioxa-5,11-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraone: This compound has a similar core structure but differs in the oxidation state of the sulfur atoms.

    4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Another compound with a similar tricyclic structure but with different functional groups and applications.

Uniqueness

2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide is unique due to its specific arrangement of oxygen and sulfur atoms within its tricyclic structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C8H12O6S2

Molecular Weight

268.3 g/mol

IUPAC Name

2,8-dioxa-5λ6,11λ6-dithiatricyclo[7.3.0.03,7]dodecane 5,5,11,11-tetraoxide

InChI

InChI=1S/C8H12O6S2/c9-15(10)1-5-6(2-15)14-8-4-16(11,12)3-7(8)13-5/h5-8H,1-4H2

InChI Key

GTZVEFNTTZDOIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)OC3CS(=O)(=O)CC3O2

Origin of Product

United States

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